4-Hydroxy Estradiol 1-N3-Adenine is a significant compound in the study of estrogen metabolism and its implications in cancer biology. This compound arises from the interaction between 4-hydroxyestradiol and adenine, leading to the formation of DNA adducts that have been implicated in mutagenesis and carcinogenesis. The synthesis and characterization of this compound are crucial for understanding its biological effects and potential applications in cancer research.
4-Hydroxy Estradiol 1-N3-Adenine is synthesized through the metabolic pathways of estrogens, particularly through the action of cytochrome P450 enzymes, which catalyze the oxidation of estradiol to various metabolites, including catechol estrogens. These metabolites can further react with nucleophiles such as adenine to form DNA adducts, which are critical in understanding estrogen-related cancer mechanisms .
The synthesis of 4-Hydroxy Estradiol 1-N3-Adenine typically involves several steps:
The reaction conditions often include:
The molecular structure of 4-Hydroxy Estradiol 1-N3-Adenine consists of a steroid backbone derived from estradiol, modified by hydroxyl groups at specific positions and an adenine moiety attached at the N3 position.
4-Hydroxy Estradiol 1-N3-Adenine participates in several key reactions:
The reactions are monitored using chromatographic techniques, allowing for detailed analysis of product formation and purification processes.
The mechanism by which 4-Hydroxy Estradiol 1-N3-Adenine exerts its effects involves:
Studies indicate that these adducts can be detected in biological samples from cancer patients, linking their formation to increased cancer risk.
4-Hydroxy Estradiol 1-N3-Adenine serves several important roles in scientific research:
4-Hydroxy estradiol 1-N3-adenine (4-OHE2-1-N3Ade) is a depurinating DNA adduct formed by covalent bonding between the electrophilic quinone of 4-hydroxyestradiol (4-OHE2) and the N3 position of adenine. This adduct arises from the metabolic activation of 17β-estradiol (E2), where cytochrome P450 enzymes (CYP1B1) catalyze 4-hydroxylation to generate 4-OHE2. Subsequent oxidation yields estradiol-3,4-quinone (E2-3,4-Q), which reacts with DNA via Michael addition [1] [4]. The adduct features a bulky, stable conjugate where the quinone’s C1 carbon binds to the adenine N3 atom (Table 1), disrupting Watson-Crick base pairing [4] [6].
Table 1: Structural Features of 4-OHE2-1-N3Ade
Property | Characteristic |
---|---|
Molecular Formula | C₂₄H₂₈N₅O₃ (estimated) |
Reactive Site on Adenine | N3-position |
Bond Type | Covalent (Michael adduct) |
Mass Spectrometry Signature | m/z 452.2 [M+H]⁺ (LC-MS/MS) |
Stability | Depurinates rapidly, generating apurinic sites |
Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with electrochemical detection (HPLC-EC) have identified this adduct in cellular systems and human breast tissue. Its instability leads to rapid depurination, complicating direct detection but allowing quantification through released adduct biomarkers in urine or serum [2] [8].
4-OHE2-1-N3Ade is a critical mediator of estrogen-induced genotoxicity in hormone-sensitive tissues. Its formation represents a convergence of hormonal and metabolic pathways driving carcinogenesis:
Table 2: Biological and Pathological Impact of 4-OHE2-1-N3Ade
Process | Consequence | Associated Pathology |
---|---|---|
Depurination | Apurinic sites → Mutagenic repair errors | Initiation of breast cancer |
Redox Cycling | ROS generation → Oxidative DNA damage (8-oxo-dG) | Tumor promotion |
HO-1 Induction | Enhanced cell proliferation and angiogenesis | Neoplastic transformation |
Adduct Accumulation | Serum albumin/hemoglobin adducts (body burden biomarker) | Early cancer detection |
The study of estrogen-DNA adducts has evolved through three pivotal phases, establishing 4-OHE2-1-N3Ade as an oncogenic driver:
Table 3: Key Methodological Milestones in Adduct Research
Era | Technique | Discovery |
---|---|---|
1990s | Animal carcinogenesis models | 4-OHE2 (not E2) induces mammary tumors in CD-1 mice |
Early 2000s | HPLC-EC | Quantified depurinating adducts in human urine and breast tissue |
2010s | LC-MS/MS | Detected stable 4-OHE2-dG adducts in breast tumors |
2020s | Click-Probe-Seq | Mapped genome-wide adduct distribution in chromatin |
This progression underscores a paradigm shift: estrogen metabolites are now recognized as direct mutagens, with 4-OHE2-1-N3Ade serving as a biomarker and therapeutic target for hormonal cancers.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4